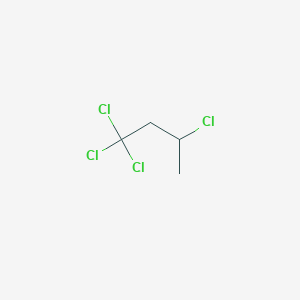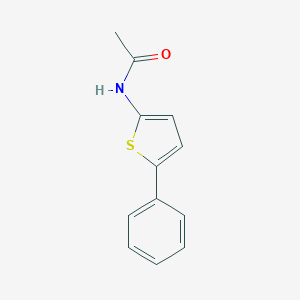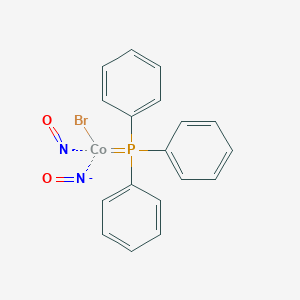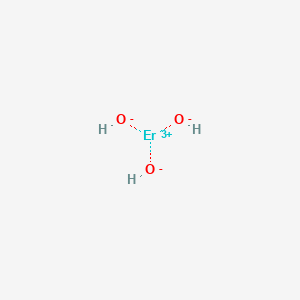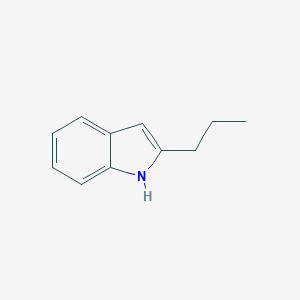
1H-Indole, 2-propyl-
Overview
Description
1H-Indole, 2-propyl- is a chemical compound that belongs to the indole family. It is a heterocyclic aromatic compound that is widely used in scientific research. This compound is synthesized using various methods, and its mechanism of action is well studied.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-propyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
1H-Indole, 2-propyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1H-Indole, 2-propyl- has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods of time. However, it has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 1H-Indole, 2-propyl-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and infections. In addition, further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body.
In conclusion, 1H-Indole, 2-propyl- is a chemical compound that has many applications in scientific research. It is synthesized using various methods and has been studied for its potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Scientific Research Applications
1H-Indole, 2-propyl- has been widely used in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of DNA and RNA. In addition, it has been studied for its potential anticancer and antimicrobial activities.
properties
CAS RN |
13228-41-6 |
|---|---|
Product Name |
1H-Indole, 2-propyl- |
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-propyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |
InChI Key |
HJENUMMIFDMCEN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2N1 |
Other CAS RN |
13228-41-6 |
synonyms |
1H-Indole, 2-propyl- |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


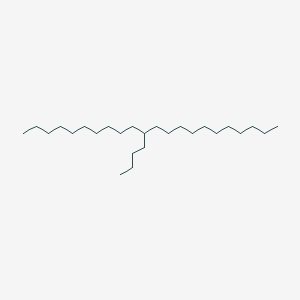

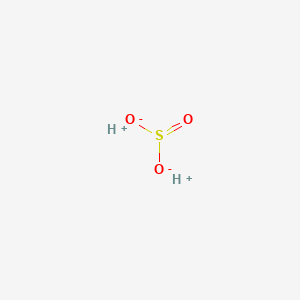

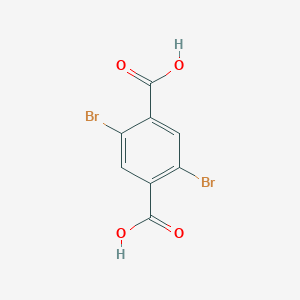
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
